An In-depth Technical Guide to 5-Fluoroisochroman-4-one: Chemical Properties and Structure
An In-depth Technical Guide to 5-Fluoroisochroman-4-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoroisochroman-4-one is a fluorinated heterocyclic compound belonging to the isochromanone class. The strategic introduction of a fluorine atom can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity, making it a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 5-Fluoroisochroman-4-one. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides context based on related fluorinated heterocycles.
Chemical Structure and Properties
The core structure of 5-Fluoroisochroman-4-one consists of a bicyclic system where a dihydropyranone ring is fused to a benzene ring, with a fluorine atom substituted at the 5-position.
Chemical Structure:
Figure 1: 2D Structure of 5-Fluoroisochroman-4-one
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 188826-32-6 | CymitQuimica[1] |
| Molecular Formula | C₉H₇FO₂ | CymitQuimica[1] |
| Molecular Weight | 166.151 g/mol | CymitQuimica[1] |
| Appearance | Solid | CymitQuimica[1] |
| Purity | 96% | CymitQuimica[1] |
Spectroscopic Data
Detailed experimental spectra for 5-Fluoroisochroman-4-one are not widely published. However, based on its structure, the expected spectroscopic features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dihydropyranone ring, and the methine proton. The coupling of these protons with the fluorine atom will result in characteristic splitting patterns.
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¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will also be influenced by the fluorine substituent.
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¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of an aryl fluoride.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Fluoroisochroman-4-one would be characterized by the following absorption bands:
Table 2: Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | 1700 - 1725 |
| C-O-C (Ether) | 1050 - 1250 |
| C-F (Aryl Fluoride) | 1100 - 1400 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
Mass Spectrometry (MS)
The mass spectrum of 5-Fluoroisochroman-4-one is expected to show a molecular ion peak (M⁺) at m/z = 166.15. Fragmentation patterns would likely involve the loss of CO, F, and other small fragments from the molecular ion.
Synthesis
While a specific, detailed experimental protocol for the synthesis of 5-Fluoroisochroman-4-one was not found in the reviewed literature, a relevant synthetic methodology for a similar class of compounds is described in "Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis." This approach involves the fluorocyclization of 2-vinyl benzaldehydes. A plausible synthetic route to 5-Fluoroisochroman-4-one could involve the cyclization of a suitably substituted precursor.
Logical Workflow for a Potential Synthesis:
Figure 2: A generalized workflow for the potential synthesis and characterization of 5-Fluoroisochroman-4-one.
Biological Activity and Drug Development Potential
The biological activities of 5-Fluoroisochroman-4-one have not been specifically reported in the available literature. However, the isochromanone scaffold is present in a number of natural products and synthetic compounds with diverse biological activities, including anticancer, antifungal, and antibacterial properties.
The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic properties of drug candidates. Fluorine's high electronegativity can also influence the binding affinity of a molecule to its biological target. Therefore, 5-Fluoroisochroman-4-one represents a potentially valuable scaffold for the development of new therapeutic agents.
Signaling Pathway Hypothesis (Illustrative):
Given the structural similarities of isochromanones to other biologically active compounds, one could hypothesize its interaction with a generic signaling pathway. The following diagram illustrates a hypothetical interaction, which is not based on experimental evidence for this specific molecule but serves as a conceptual framework for future investigation.
Figure 3: A hypothetical signaling pathway potentially modulated by a bioactive isochromanone derivative.
Conclusion
5-Fluoroisochroman-4-one is a fluorinated heterocyclic compound with potential for applications in drug discovery. While specific experimental data on its properties and biological activity are currently scarce in the public domain, this guide provides a foundational understanding of its structure and expected chemical characteristics. Further experimental investigation is warranted to fully elucidate its physicochemical properties, develop efficient synthetic routes, and explore its potential as a lead compound in medicinal chemistry. The information presented here serves as a valuable resource for researchers initiating studies on this and related fluorinated isochromanones.
